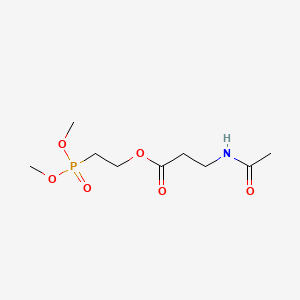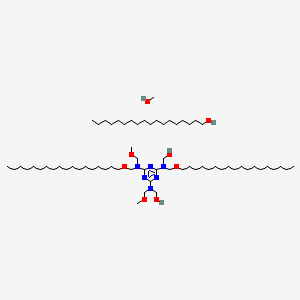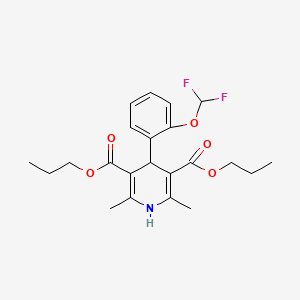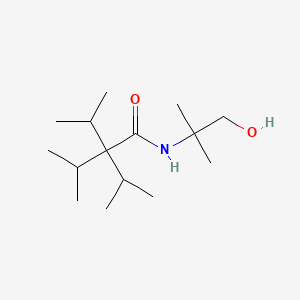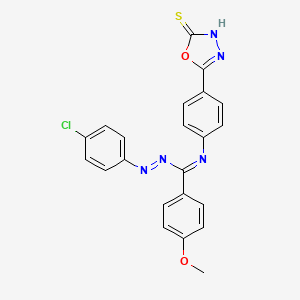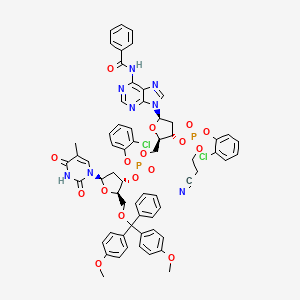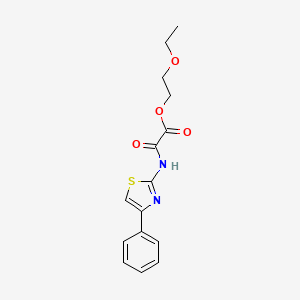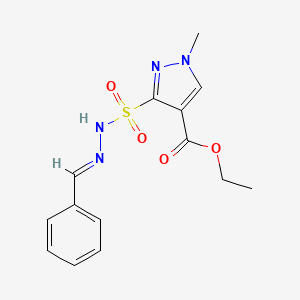
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a phenylmethylene hydrazino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with methyl hydrazine to form 1-methyl-3-methylpyrazolone. This intermediate is then reacted with phenylmethylene hydrazine and sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenylmethylene hydrazino moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
科学的研究の応用
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Methyl-3-phenylpyrazole-4-carboxylate: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
Ethyl 1-methyl-3-(phenylhydrazino)-1H-pyrazole-4-carboxylate: Similar structure but without the sulfonyl group, leading to variations in reactivity and applications.
1-Methyl-3-((phenylmethylene)hydrazino)-1H-pyrazole-4-carboxylate: Similar but lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 1-methyl-3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the sulfonyl and phenylmethylene hydrazino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
145865-74-3 |
|---|---|
分子式 |
C14H16N4O4S |
分子量 |
336.37 g/mol |
IUPAC名 |
ethyl 3-[[(E)-benzylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-14(19)12-10-18(2)16-13(12)23(20,21)17-15-9-11-7-5-4-6-8-11/h4-10,17H,3H2,1-2H3/b15-9+ |
InChIキー |
DVFZRUNWNRDADG-OQLLNIDSSA-N |
異性体SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=CC=C2)C |
正規SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




